

Spectroscopic Profile of (1H-Indol-3-yl)-1-propanamine: A Technical Guide

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Compound of Interest

Compound Name: (1H-Indol-3-yl)-1-propanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **(1H-Indol-3-yl)-1-propanamine** (CAS No: 6245-89-2; Molecular Formula: C₁₁H₁₄N₂). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This guide also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **(1H-Indol-3-yl)-1-propanamine**. These predictions are derived from the known spectral characteristics of the indole nucleus and the propanamine side chain, drawing parallels from similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|---|
| ~8.10 | br s | 1H | N-H (Indole) |
| ~7.65 | d | 1H | Ar-H (H-4) |
| ~7.35 | d | 1H | Ar-H (H-7) |
| ~7.20 | t | 1H | Ar-H (H-6) |
| ~7.10 | t | 1H | Ar-H (H-5) |
| ~7.00 | s | 1H | Ar-H (H-2) |
| ~2.80 | t | 2H | -CH ₂ - (α to indole) |
| ~2.70 | t | 2H | -CH ₂ - (α to NH ₂) |
| ~1.90 | quintet | 2H | -CH ₂ - (β to indole and NH ₂) |
| ~1.50 | br s | 2H | -NH ₂ |

Table 2: Predicted ^{13}C NMR Spectroscopic DataSolvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---|
| ~136.5 | C-7a |
| ~127.0 | C-3a |
| ~122.5 | C-2 |
| ~122.0 | C-6 |
| ~119.5 | C-5 |
| ~119.0 | C-4 |
| ~113.0 | C-3 |
| ~111.0 | C-7 |
| ~42.0 | C (α to NH ₂) |
| ~34.0 | C (β to indole and NH ₂) |
| ~25.0 | C (α to indole) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3400-3300 | Medium, Broad | N-H stretch (indole and amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1620, 1450 | Medium | C=C stretch (aromatic) |
| ~1580 | Medium | N-H bend (amine) |
| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 174 | High | [M] ⁺ (Molecular Ion) |
| 130 | Very High | [M - CH ₂ CH ₂ NH ₂] ⁺ (Tropylium-like ion, base peak) |
| 144 | Medium | [M - CH ₂ NH ₂] ⁺ |
| 44 | Medium | [CH ₂ CH ₂ NH ₂] ⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for organic compounds and may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **(1H-Indol-3-yl)-1-propanamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy:

- The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
- A standard single-pulse experiment is typically used.
- Key parameters to set include:
 - Number of scans: 16 to 64, depending on the sample concentration.

- Relaxation delay (d1): 1-2 seconds to ensure full relaxation of protons.
- Acquisition time: 2-4 seconds to obtain good resolution.
- Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.
- The Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain spectrum. Phasing and baseline correction are then applied.

3. ^{13}C NMR Spectroscopy:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.
- A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.
- Key parameters to set include:
 - Number of scans: 256 to 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay (d1): 2-5 seconds.
 - Spectral width: A range of 0 to 220 ppm is standard.
- The FID is processed similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition (FT-IR):

- A background spectrum of the empty, clean ATR crystal is recorded first. This will be automatically subtracted from the sample spectrum.
- The sample spectrum is then acquired.
- Key parameters include:
 - Spectral range: Typically 4000 to 400 cm^{-1} .
 - Number of scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.
 - Resolution: 4 cm^{-1} is standard for routine analysis.

Mass Spectrometry (MS)

1. Sample Preparation (Electron Ionization - EI):

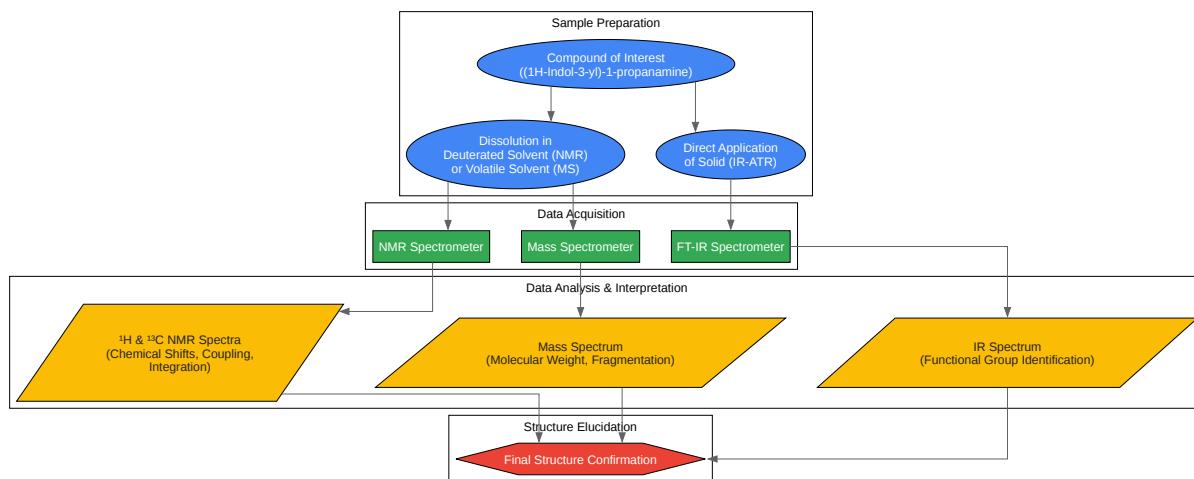
- For direct infusion, dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
- For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (e.g., 10-100 $\mu\text{g/mL}$) in an appropriate solvent.

2. Data Acquisition (EI-MS):

- The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- This causes ionization and fragmentation of the molecule.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector records the abundance of each ion.
- The mass spectrum is a plot of relative ion abundance versus m/z .

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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General workflow for spectroscopic analysis of an organic compound.

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